molecular formula C12H19NO B8391653 N-Propyl-beta-hydroxy-4-methyl-phenethylamine

N-Propyl-beta-hydroxy-4-methyl-phenethylamine

Cat. No. B8391653
M. Wt: 193.28 g/mol
InChI Key: URQGWMXESCPIBI-UHFFFAOYSA-N
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Patent
US07112605B2

Procedure details

4-Methyl styrene oxide(1.0 g,8.0 mmol)and 3 ml of propylamine in methanolic solution were charged into a flask. The flask was sealed and put in a refrigerator for 5–7 days. The solution was concentrated and the residue crystallized from ether, the title compound was obtained as white needle crystals, mp. 73.0–75.1 C, yield 49.6%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
49.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]2[O:8][CH2:7]2)=[CH:4][CH:3]=1.[CH2:11]([NH2:14])[CH2:12][CH3:13]>>[CH2:11]([NH:14][CH2:7][CH:6]([OH:8])[C:5]1[CH:9]=[CH:10][C:2]([CH3:1])=[CH:3][CH:4]=1)[CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC=C(C2CO2)C=C1
Name
Quantity
3 mL
Type
reactant
Smiles
C(CC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sealed
WAIT
Type
WAIT
Details
put in a refrigerator for 5–7 days
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from ether

Outcomes

Product
Name
Type
product
Smiles
C(CC)NCC(C1=CC=C(C=C1)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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